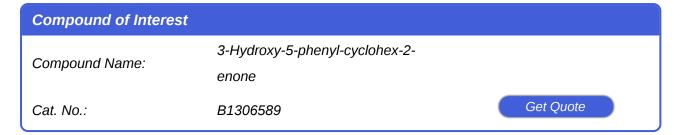


### Tautomeric Equilibrium of 3-Hydroxy-5-phenylcyclohex-2-enone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism exhibited by **3-hydroxy-5-phenyl-cyclohex-2-enone**, a vinylogous acid, and its corresponding diketo form, 5-phenyl-1,3-cyclohexanedione. The equilibrium between these two tautomers is a critical aspect of the molecule's chemical behavior, influencing its reactivity, stability, and potential applications in medicinal chemistry and organic synthesis. This document outlines the fundamental principles governing this tautomerism, supported by generalized experimental protocols and data presentation, drawing analogies from closely related **1**,3-cyclohexanedione systems due to the limited availability of specific data for the title compound.

# Introduction to Tautomerism in β-Dicarbonyl Compounds

Keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule exists as an equilibrium mixture of two interconverting constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group bonded to a doubly bonded carbon atom). In the case of 1,3-dicarbonyl compounds, such as 5-phenyl-1,3-cyclohexanedione, the enol form is particularly stabilized through the formation of a conjugated system and an intramolecular hydrogen bond, creating a six-membered ring. This enhanced stability often leads to a significant population of the enol tautomer at equilibrium.

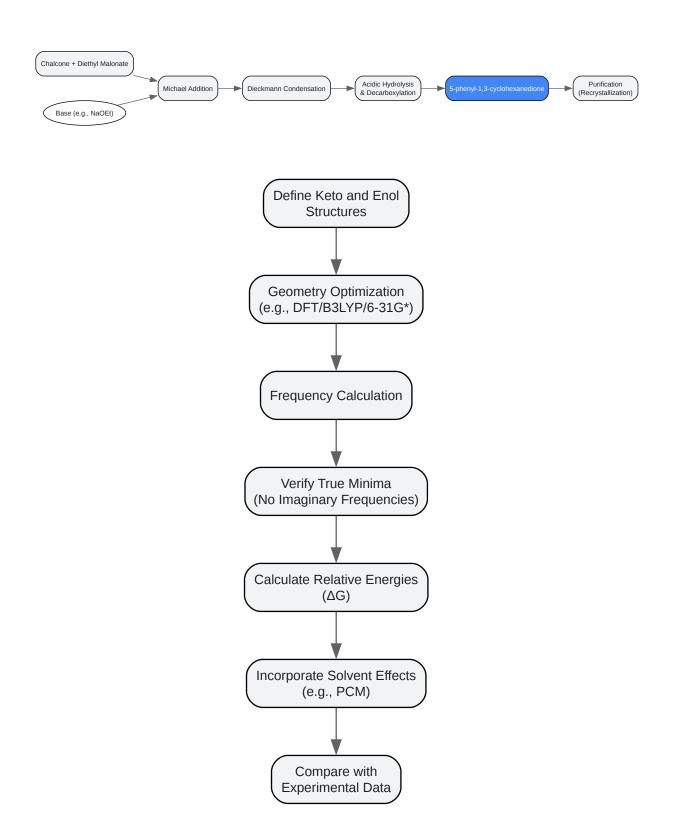


The position of the keto-enol equilibrium is highly sensitive to various factors, including the solvent, temperature, and the nature of substituents on the cyclohexanedione ring.[1][2] The phenyl substituent at the 5-position of the ring in the title compound is expected to influence the electronic properties and conformational preferences of the ring, thereby affecting the tautomeric equilibrium.

## The Tautomeric Equilibrium of 3-Hydroxy-5-phenyl-cyclohex-2-enone

The tautomeric equilibrium for **3-hydroxy-5-phenyl-cyclohex-2-enone** involves the interconversion between the enol form and the diketo form, 5-phenyl-1,3-cyclohexanedione.





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- To cite this document: BenchChem. [Tautomeric Equilibrium of 3-Hydroxy-5-phenyl-cyclohex-2-enone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306589#tautomerism-in-3-hydroxy-5-phenyl-cyclohex-2-enone]

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